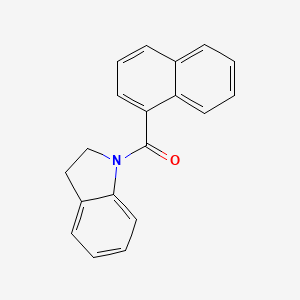

Indolin-1-yl(naphthalen-1-yl)methanone

Description

Structure

3D Structure

Properties

CAS No. |

306745-38-0 |

|---|---|

Molecular Formula |

C19H15NO |

Molecular Weight |

273.3 g/mol |

IUPAC Name |

2,3-dihydroindol-1-yl(naphthalen-1-yl)methanone |

InChI |

InChI=1S/C19H15NO/c21-19(20-13-12-15-7-2-4-11-18(15)20)17-10-5-8-14-6-1-3-9-16(14)17/h1-11H,12-13H2 |

InChI Key |

SNNCVRUOJAYBKJ-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C(=O)C3=CC=CC4=CC=CC=C43 |

Origin of Product |

United States |

Advanced Synthetic Strategies and Methodologies for Indolin 1 Yl Naphthalen 1 Yl Methanone

Convergent and Divergent Synthesis Approaches

Indoline (B122111) Core Functionalization Strategies

The indoline nucleus is a versatile scaffold that can be functionalized at various positions. For the synthesis of the target molecule, N-functionalization is paramount. Direct N-acylation of indoline is a common strategy. However, achieving selectivity and high yields can be challenging due to the potential for C-acylation, particularly at the C3 position in the related indole (B1671886) structures. nih.gov

Recent advancements have focused on developing more controlled and efficient methods for indoline functionalization. These include:

Palladium-catalyzed intramolecular C-H amination: This method allows for the synthesis of substituted indoline derivatives from β-arylethylamine substrates protected with a picolinamide (B142947) (PA) group. It features high efficiency and mild reaction conditions. organic-chemistry.org

Metal-free electrochemical intramolecular C(sp²)–H amination: This approach provides a switchable synthesis of indoline and indole derivatives from 2-vinyl anilines, using iodine as a mediator. organic-chemistry.org

Ruthenium-catalyzed C-H amidation: Directing group-assisted C-H activation has emerged as a powerful tool for the regioselective functionalization of indolines. researchgate.net For instance, a pyrimidine (B1678525) directing group can facilitate the coupling of the C-7 C-H bond of indolines with acyl azides to produce acyl amides. researchgate.net

These modern methods offer greater control over regioselectivity and functional group tolerance compared to traditional approaches.

Naphthalene (B1677914) Moiety Coupling Methodologies

The naphthalene component can be introduced as a pre-formed naphthalenecarboxylic acid or its derivative. The coupling of this moiety to the indoline nitrogen is a critical step. Methodologies for forming such amide bonds are well-established and are discussed in the subsequent sections on methanone (B1245722) formation.

Alternatively, more complex strategies involving the construction of the naphthalene ring system itself can be employed. One such method is a three-component coupling reaction involving alkynes, Fischer carbene complexes, and benzaldehyde (B42025) hydrazones, which proceeds through an isoindole intermediate to form highly functionalized naphthalenes. nih.gov This approach offers the potential to introduce a variety of substituents onto the naphthalene ring.

Classical and Modern Coupling Reactions for Methanone Formation

The central carbonyl group (methanone) in Indolin-1-yl(naphthalen-1-yl)methanone is typically formed through an acylation reaction. This can be achieved using several well-established and contemporary chemical transformations.

Acylation Reactions Involving Indoline

The most direct method for the synthesis of this compound is the N-acylation of indoline with a naphthalenecarbonyl derivative.

Using Acyl Chlorides: The reaction of indoline with 1-naphthoyl chloride is a classical approach. This reaction is often carried out in the presence of a base to neutralize the HCl byproduct. While effective, the use of reactive acyl chlorides can sometimes lead to side reactions and may not be compatible with sensitive functional groups. nih.govorganic-chemistry.org

Using Thioesters: A milder and more chemoselective method for N-acylation involves the use of thioesters as the acyl source. This approach demonstrates good functional group tolerance and can be used for the N-acylation of indoles and related heterocycles. nih.govresearchgate.net

| Acylating Agent | Conditions | Notes |

| 1-Naphthoyl chloride | Base (e.g., triethylamine, pyridine) | Classical, effective, but can be harsh. |

| S-Alkyl 1-naphthalenecarbothioate | Base (e.g., Cs₂CO₃), heat | Milder, more chemoselective, good functional group tolerance. nih.govresearchgate.net |

Cross-Coupling Strategies for Ketone Formation

Modern cross-coupling reactions provide powerful alternatives for the construction of the C-N bond in the target molecule. These methods often offer improved substrate scope and functional group tolerance.

While direct cross-coupling to form the ketone itself is less common for this specific amide structure, related strategies for C-C and C-N bond formation are highly relevant. For example, Suzuki-Miyaura cross-coupling is a versatile method for creating C-C bonds and has been used in the synthesis of complex naphthalene derivatives. mdpi.comnih.gov

Ullmann-Type Coupling Approaches for Carbon-Nitrogen Bond Formation

The Ullmann condensation is a classical copper-catalyzed reaction for the formation of carbon-heteroatom bonds, including C-N bonds. nih.govorganic-chemistry.org This reaction has been significantly improved over the years with the development of new ligands and reaction conditions, making it a viable method for the synthesis of N-aryl compounds.

In the context of this compound, an Ullmann-type coupling could potentially be employed by reacting indoline with a 1-halonaphthalene derivative in the presence of a copper catalyst. However, the more common approach would be the acylation of indoline with a pre-formed naphthalene carbonyl derivative. Modern Ullmann-type reactions often utilize ligands such as N,N-dimethylglycine or various diamines to facilitate the coupling at lower temperatures and with lower catalyst loadings. organic-chemistry.orgresearchgate.net

| Coupling Reaction | Reactants | Catalyst/Reagents | Notes |

| Ullmann Condensation | Indoline and 1-Halonaphthalene | Copper catalyst, base, ligand (e.g., N,N-dimethylglycine) | A potential but less direct route to the core structure. Primarily used for C-N bond formation. nih.govorganic-chemistry.orgresearchgate.net |

Catalytic Methods in this compound Synthesis

Catalytic approaches provide powerful tools for the formation of the crucial amide bond in this compound. These methods often operate under milder conditions and can offer unique selectivity compared to classical techniques.

Palladium catalysis is a cornerstone of modern organic synthesis, though its direct application for simple amide bond formation between indoline and naphthoic acid is less common than traditional methods. However, palladium-catalyzed reactions are highly relevant for the synthesis of complex derivatives and for alternative bond constructions. One advanced strategy involves the palladium-catalyzed C-H functionalization of an already formed indoline amide scaffold. For instance, studies have shown that an N-acyl group on an indoline can act as a directing group to facilitate the specific acylation at the C7 position of the indoline ring. nih.govacs.org This allows for the late-stage introduction of further complexity onto the molecule.

Another potential, albeit less conventional, pathway is a carbonylative cross-coupling reaction. This would involve the palladium-catalyzed coupling of an aryl halide (e.g., 1-bromonaphthalene), carbon monoxide, and indoline to form the target amide directly. This approach bypasses the need for pre-activating the carboxylic acid.

Research on the direct C-7 acylation of indolines highlights the utility of palladium catalysis in modifying the indoline core. nih.gov

Table 1: Representative Conditions for Palladium-Catalyzed C7-Acylation of N-Acyl Indolines

| Catalyst | Directing Group | Acyl Source | Solvent | Additive/Oxidant | Ref. |

|---|---|---|---|---|---|

| Pd(OAc)₂ | N-Picolinoyl | 1,2-Diketones | Dioxane | Ag₂CO₃ | nih.govacs.org |

| Pd(OAc)₂ | N-Acetyl | - | Ac₂O–AcOH | PhI(OAc)₂ | nih.gov |

Copper-catalyzed reactions, particularly Ullmann-type couplings, represent a viable and well-established method for forming C-N bonds. The N-acylation of indoline with 1-naphthoic acid can be achieved using a copper catalyst. This process typically involves the coupling of indoline with either 1-naphthoyl halide or 1-naphthoic acid itself. The reaction generally requires a copper(I) or copper(II) salt, often in the presence of a ligand and a base, in a high-boiling polar solvent like DMSO or DMF. researchgate.net

Recent advancements have focused on developing milder and more efficient catalytic systems. For instance, new indole-based N-heterocyclic carbene (NHC) copper complexes have been developed and proven effective for N-arylation reactions, a transformation closely related to the required N-acylation. nih.govnih.gov These modern catalysts can offer improved yields and functional group tolerance. The use of surfactants has also been explored to promote copper-catalyzed N-arylation of indoles in aqueous media, presenting a green chemistry approach. rsc.org

Table 2: Conditions for Copper-Catalyzed N-Arylation of Amides and Related Heterocycles

| Copper Source | Coupling Partner | Ligand | Base | Solvent | Ref. |

|---|---|---|---|---|---|

| CuI | Aryl Iodide | Tri(p-tolyl)phosphine | K₂CO₃ | DMSO | rsc.org |

| Cu(OAc)₂ | Aryltrialkoxysilane | None | TBAF | DMSO | researchgate.net |

| CuF₂ | Aryl(trimethoxy)silane | None | None | DMSO | researchgate.net |

Organocatalysis has emerged as a powerful third pillar of catalysis, avoiding the use of metals. While direct organocatalytic N-acylation of indoline is not as extensively documented, the principles of organocatalysis can be applied. For example, a chiral phosphoric acid could be employed to activate a naphthoyl derivative, facilitating its reaction with indoline. Such an approach could be particularly valuable for asymmetric synthesis if the substrates were appropriately substituted to create chirality. researchgate.net

Research has demonstrated the use of chiral phosphoric acid catalysts for the asymmetric arylation of indoles, establishing that these catalysts can effectively activate indole-like systems for C-N bond formation. researchgate.net Other organocatalytic methods have been developed for the asymmetric alkylation of indoline derivatives, showcasing the potential to control stereochemistry in reactions involving this scaffold. nih.govacs.org These precedents suggest that an organocatalytic route to this compound and its chiral derivatives is a promising area for future development. rsc.org

Derivatization from Precursor Molecules

The most direct and widely applicable syntheses of this compound proceed via the derivatization of readily available precursors: indoline and a 1-naphthoic acid derivative.

A key advantage of this synthetic approach is its modularity. A vast array of functionalized analogs of the target compound can be prepared by simply starting with a substituted indoline. The core reaction, an N-acylation, is generally tolerant of a wide range of functional groups on the indoline ring. For instance, indolines bearing electron-donating (e.g., methoxy) or electron-withdrawing (e.g., halogen) groups on the benzene (B151609) ring can be used to synthesize the corresponding substituted this compound derivatives.

The synthesis of these substituted indoline precursors is well-established. They can be prepared through the reduction of the corresponding substituted indoles or via more complex cyclization and functionalization strategies. As discussed previously, palladium-catalyzed C-H functionalization provides a sophisticated method for creating substituted N-acyl indolines from simpler precursors. nih.govnih.gov

The most classical and reliable method for synthesizing this compound is the acylation of indoline with a 1-naphthoyl halide, typically 1-naphthoyl chloride. guidechem.com This reaction, often performed under Schotten-Baumann conditions, involves treating indoline with 1-naphthoyl chloride in the presence of a base to neutralize the hydrogen chloride byproduct.

The 1-naphthoyl chloride precursor is readily prepared from 1-naphthoic acid by treating it with a chlorinating agent such as thionyl chloride or oxalyl chloride. guidechem.comgoogle.com The subsequent acylation of indoline is typically high-yielding and can be performed in a variety of solvents, including dichloromethane, toluene, or a biphasic aqueous-organic system. The reaction of an indole with 1-naphthoyl chloride is a key step in the synthesis of many related compounds, demonstrating the utility and reactivity of this acylating agent. chemicalbook.comnih.gov

Table 3: Typical Reaction Parameters for N-Acylation of Indoline with 1-Naphthoyl Chloride

| Indoline Substrate | Acylating Agent | Base | Solvent | Temperature |

|---|---|---|---|---|

| Indoline | 1-Naphthoyl Chloride | Pyridine or Triethylamine | Dichloromethane (DCM) | 0 °C to Room Temp. |

| Indoline | 1-Naphthoyl Chloride | Aqueous NaOH | DCM / H₂O (biphasic) | 0 °C to Room Temp. |

| 5-Bromoindoline | 1-Naphthoyl Chloride | Pyridine | Dichloromethane (DCM) | 0 °C to Room Temp. |

Stereoselective and Regioselective Synthesis Considerations

The synthesis of this compound presents distinct challenges and opportunities in controlling stereochemistry and regiochemistry, which are pivotal for its potential applications. The indoline and naphthalene moieties, along with the ketone linkage, offer multiple sites for isomeric variation. Therefore, the development of synthetic routes that precisely control the formation of specific stereoisomers and regioisomers is of significant chemical interest.

Stereoselective Synthesis:

The core of this compound does not inherently possess a chiral center. However, the introduction of substituents on the indoline ring can create chiral centers, making stereoselective synthesis a critical consideration for producing enantiomerically pure derivatives. Research into the asymmetric synthesis of chiral indolines has identified several effective strategies that could be adapted for substituted analogues of this compound.

One prominent approach involves the catalytic asymmetric hydrogenation of indoles. For instance, the use of a rhodium complex with a trans-chelating chiral bisphosphine ligand, such as PhTRAP, has demonstrated high enantioselectivity (95-98% ee) in the hydrogenation of N-tosyl 3-substituted indoles. acs.org This method could be applied to a precursor of this compound to establish a chiral center at the 3-position of the indoline ring. Another powerful method is the copper-catalyzed enantioselective hydroamination/cyclization of N-sulfonyl-2-allylanilines, which has been shown to produce chiral 2-methylindolines with up to 90% enantiomeric excess. nih.gov

Brønsted acid catalysis also presents a metal-free alternative for the enantioselective reduction of 3H-indoles. acs.org This transfer hydrogenation, utilizing a Hantzsch dihydropyridine (B1217469) as the hydrogen source, can yield optically active indolines with high enantioselectivities. acs.org These methodologies, while not directly reported for this compound itself, provide a strong foundation for the design of synthetic routes to its chiral derivatives.

Interactive Data Table: Catalytic Systems for Asymmetric Indoline Synthesis

| Catalytic System | Substrate Type | Key Features | Reported Enantioselectivity | Reference |

| [Rh(nbd)₂]SbF₆ / (S,S)-(R,R)-PhTRAP / Cs₂CO₃ | N-Tosyl 3-substituted indoles | Highly enantioselective hydrogenation of the indole C2-C3 double bond. | 95-98% ee | acs.org |

| Copper(II) salt / Amino-acid derived chiral ligand | N-sulfonyl-2-allylanilines | Enantioselective intramolecular hydroamination/cyclization. | up to 90% ee | nih.gov |

| Chiral Phosphoric Acid (Brønsted acid) | 3H-Indoles | Metal-free transfer hydrogenation with Hantzsch dihydropyridine. | High ee | acs.org |

| Primary amine from cinchona alkaloid | (E)-3-(2-(2-oxopropylamino)aryl)-1-arylprop-2-en-1-ones | Organocatalytic intramolecular Michael addition for cis-2,3-disubstituted indolines. | - | researchgate.net |

Regioselective Synthesis:

The primary regiochemical challenge in the synthesis of this compound lies in the acylation of the indoline (or indole precursor) with the naphthoyl group. The Friedel-Crafts acylation is a common method for this transformation. Indole, the precursor to indoline, has multiple nucleophilic positions, primarily C3, N1, and to a lesser extent, C2. Uncontrolled acylation can lead to a mixture of products.

To achieve regioselective C3 acylation of an indole precursor, various Lewis acids have been investigated. Zirconium tetrachloride (ZrCl₄) has been shown to be an efficient Lewis acid for the regioselective Friedel-Crafts acylation of indoles at the C3 position with acyl chlorides, minimizing competing N-acylation. acs.org This method is effective for a range of aroyl, heteroaroyl, and alkanoyl chlorides. acs.org Similarly, a deep eutectic solvent composed of choline (B1196258) chloride and zinc chloride ([CholineCl][ZnCl₂]₃) has been utilized as both a catalyst and a green solvent for the regioselective 3-acylation of indoles. rsc.org

For the direct acylation of indoline, the nitrogen atom is the most nucleophilic site. Therefore, to achieve C-acylation, the nitrogen is typically protected. However, the synthesis of the target compound involves the formation of an amide bond between the indoline nitrogen and the naphthoyl carbonyl group, making N-acylation the desired outcome. The reaction of indoline with 1-naphthoyl chloride would be expected to proceed selectively at the nitrogen atom to yield this compound.

Interactive Data Table: Reagents for Regioselective Acylation of Indoles

| Reagent/Catalyst System | Acylating Agent | Position of Acylation | Key Features | Reference |

| ZrCl₄ | Acyl chlorides | C3 | Minimizes competing N-acylation. | acs.org |

| [CholineCl][ZnCl₂]₃ | Acid anhydrides | C3 | Green solvent and catalyst system. | rsc.org |

| Boron trifluoride etherate | Anhydrides | C3 | High-yielding and scalable under mild conditions. | researchgate.net |

| Tin(IV) chloride (SnCl₄) | Acyl chlorides | C3 | Common Lewis acid for Friedel-Crafts acylation. | researchgate.net |

In Depth Spectroscopic and Advanced Structural Characterization of Indolin 1 Yl Naphthalen 1 Yl Methanone

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules. By observing the magnetic behavior of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For Indolin-1-yl(naphthalen-1-yl)methanone, both one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques are employed for a complete structural assignment.

Proton (¹H) NMR Chemical Shift Assignments and Coupling Analysis

The ¹H NMR spectrum of this compound provides detailed information about the number of different types of protons and their neighboring environments. The chemical shifts (δ) are reported in parts per million (ppm) and are influenced by the electronic environment of each proton.

In a typical analysis, the aromatic protons of the naphthalene (B1677914) and indoline (B122111) rings resonate in the downfield region of the spectrum, generally between 7.0 and 8.5 ppm. The specific chemical shifts and coupling patterns (J-coupling) allow for the assignment of each proton to its respective position on the aromatic rings. The aliphatic protons of the indoline ring, specifically the methylene (B1212753) groups at positions 2 and 3, appear in the upfield region, typically between 3.0 and 4.5 ppm. The integration of the signals corresponds to the number of protons giving rise to that signal.

Table 1: ¹H NMR Chemical Shift Assignments for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Naphthalene-H | 7.40-8.20 | m | - |

| Indoline-H (aromatic) | 6.80-7.30 | m | - |

| Indoline-CH₂ (α to N) | 4.15 | t | 8.4 |

| Indoline-CH₂ (β to N) | 3.10 | t | 8.4 |

Note: The data presented is a representative example based on related structures and may vary depending on the solvent and experimental conditions.

Carbon-13 (¹³C) NMR Chemical Shift Assignments

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its hybridization and the nature of the atoms attached to it.

The carbonyl carbon of the methanone (B1245722) bridge is a key diagnostic signal, typically appearing significantly downfield in the range of 168-172 ppm. The aromatic carbons of the naphthalene and indoline moieties resonate between 110 and 150 ppm. The aliphatic carbons of the indoline ring are found in the upfield region of the spectrum.

Table 2: ¹³C NMR Chemical Shift Assignments for this compound

| Carbon | Chemical Shift (δ, ppm) |

|---|---|

| C=O (carbonyl) | 169.5 |

| Naphthalene-C (aromatic) | 124.0-135.0 |

| Indoline-C (aromatic) | 115.0-145.0 |

| Indoline-CH₂ (α to N) | 47.0 |

| Indoline-CH₂ (β to N) | 28.0 |

Note: The data presented is a representative example based on related structures and may vary depending on the solvent and experimental conditions.

Two-Dimensional NMR Techniques

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecular framework, two-dimensional (2D) NMR experiments are utilized. Techniques such as COSY (Correlation Spectroscopy) reveal proton-proton coupling networks, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments establish correlations between protons and their directly attached (one-bond) or more distant (two- or three-bond) carbon atoms, respectively. These techniques are instrumental in confirming the acylation at the N-1 position of the indoline ring and the attachment of the naphthalen-1-yl group to the carbonyl carbon.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The FT-IR spectrum of this compound is dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the ketone linker. This band is typically observed in the region of 1650-1680 cm⁻¹. Other significant absorptions include C-H stretching vibrations of the aromatic and aliphatic portions of the molecule, as well as C=C stretching vibrations from the aromatic rings.

Table 3: Key FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

|---|---|---|

| C=O (ketone) | Stretching | 1665 |

| C-H (aromatic) | Stretching | 3050-3100 |

| C-H (aliphatic) | Stretching | 2850-2960 |

| C=C (aromatic) | Stretching | 1450-1600 |

| C-N (amine) | Stretching | 1340 |

Note: The data presented is a representative example based on related structures.

Advanced Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass of a compound, which allows for the determination of its elemental composition. For this compound (C₁₉H₁₅NO), the exact mass can be calculated and compared to the experimentally determined value. This comparison serves as a definitive confirmation of the molecular formula of the synthesized compound.

Table 4: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₉H₁₅NO |

| Calculated Exact Mass [M+H]⁺ | 274.1232 |

| Measured Exact Mass [M+H]⁺ | 274.1230 |

Note: The data presented is a representative example based on related structures.

Fragmentation Pathway Analysis

No published data is available for the mass spectrometric fragmentation pathway of this compound.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

No published data is available for the UV-Vis absorption or fluorescence emission spectra of this compound.

X-ray Crystallography for Solid-State Structure Elucidation

No published crystallographic data, including crystal packing, intermolecular interactions, or conformational analysis, is available for this compound.

Crystal Packing and Intermolecular Interactions

This information is contingent on X-ray crystallography studies, which have not been published for this compound.

Conformational Analysis of the Indoline and Naphthalene Moieties

This information is contingent on X-ray crystallography or equivalent solution-state studies, which have not been published for this compound.

Hirshfeld Surface Analysis and Quantitative Structure–Property Relationships (QSPR)

Hirshfeld surface analysis requires crystallographic information, which is unavailable. Similarly, no specific QSPR studies have been published for this compound.

Computational and Theoretical Investigations of Indolin 1 Yl Naphthalen 1 Yl Methanone

Molecular Dynamics Simulations for Conformational Landscape and Solution Behavior

Further research or de novo computational studies would be required to produce the specific findings requested for Indolin-1-yl(naphthalen-1-yl)methanone.

Theoretical Studies on Spectroscopic Parameters (e.g., GIAO/IEFPCM for NMR)

Theoretical calculations are instrumental in predicting and interpreting spectroscopic data, such as Nuclear Magnetic Resonance (NMR) spectra. The Gauge-Independent Atomic Orbital (GIAO) method is a widely used and reliable approach for calculating NMR chemical shifts.

To account for the influence of a solvent on the molecular geometry and NMR parameters, the GIAO calculations are often combined with a continuum solvation model, such as the Integral Equation Formalism for the Polarizable Continuum Model (IEFPCM). This combined approach (GIAO/IEFPCM) can provide theoretical chemical shifts that are in good agreement with experimental data.

Methodology:

Geometry Optimization: The first step involves optimizing the molecular geometry of this compound using a suitable level of theory (e.g., DFT with a specific functional and basis set).

Frequency Calculation: Vibrational frequency calculations are performed to confirm that the optimized structure corresponds to a true energy minimum.

NMR Calculation: The GIAO method is then used to calculate the isotropic shielding tensors for each nucleus (e.g., ¹H and ¹³C).

Chemical Shift Calculation: The calculated isotropic shielding values are converted to chemical shifts (δ) by referencing them to the calculated shielding of a standard compound, typically Tetramethylsilane (TMS).

Hypothetical Data Table for Theoretical vs. Experimental NMR Chemical Shifts:

| Atom | Theoretical δ (ppm) (GIAO/IEFPCM) | Experimental δ (ppm) |

| ¹H NMR | ||

| H-2' | 7.9 | Data Not Available |

| H-8' | 8.1 | Data Not Available |

| H-4 | 7.2 | Data Not Available |

| ... | ... | ... |

| ¹³C NMR | ||

| C=O | 168.5 | Data Not Available |

| C-1' | 135.0 | Data Not Available |

| C-7a | 142.3 | Data Not Available |

| ... | ... | ... |

Note: The chemical shift values in this table are hypothetical and serve only to illustrate the format of such a comparative analysis. No experimental or theoretical NMR data for this compound could be found.

Future computational studies on this compound would be invaluable for elucidating its electronic properties, reactivity, and spectroscopic characteristics, thereby contributing to a more comprehensive understanding of this chemical compound.

Reactivity Profiles and Mechanistic Elucidation of Indolin 1 Yl Naphthalen 1 Yl Methanone Transformations

Reaction Pathways and Transition State Analysis

The reactivity of Indolin-1-yl(naphthalen-1-yl)methanone is largely dictated by the interplay between the indoline (B122111) nucleus, the naphthalenoyl chromophore, and the connecting carbonyl group. Photochemical activation represents a primary pathway for its transformation.

Visible light-mediated reactions of similar N-acyl indoles are known to proceed through a dearomative hydrogen atom abstraction/cyclization cascade. nih.gov This process is initiated by the absorption of light by the carbonyl chromophore, leading to its excitation to a triplet state. This excited state is a diradical species, which is the key reactive intermediate driving the subsequent steps. nih.gov The prototypical reaction of this nature is the Norrish–Yang cyclization. nih.gov

Mechanistic studies on related systems support a pathway involving energy transfer, likely via a 1,n-diradical intermediate. nih.gov Computational chemistry, particularly density functional theory (DFT) methods, is a crucial tool for analyzing these pathways. For instance, the M06-2X/6-311g(d,p) level of theory has been effectively used to calculate the barrier heights and reaction energies for hydrogen abstraction processes on naphthalene (B1677914), providing insight into the energetics of potential transition states. rsc.org

Table 1: Proposed Photochemical Reaction Pathway

| Step | Description | Key Intermediates |

| 1. Excitation | Absorption of visible light by the naphthalenoyl carbonyl group promotes it to an excited triplet state (T1). | Excited triplet state of the carbonyl group. |

| 2. H-Abstraction | The excited carbonyl oxygen abstracts a hydrogen atom from the C2 position of the indoline ring. | 1,n-diradical intermediate. |

| 3. Cyclization | The resulting diradical undergoes intramolecular bond formation to yield cyclized products. | Spirocyclic product. |

Investigation of Radical Intermediates in Transformations

The formation of radical intermediates is central to the photochemical transformations of this compound. Following photoexcitation, the molecule is proposed to form a 1,n-diradical through an intramolecular hydrogen abstraction event. nih.gov The existence of such diradical intermediates is often substantiated through indirect evidence, such as deuterium (B1214612) labeling experiments, which can confirm the site of hydrogen abstraction. nih.gov

In related systems, radical-radical coupling is a key step following the formation of the initial radical intermediate. acs.org For example, in the photoredox-catalyzed reactions of isatins (which contain an indoline-2,3-dione structure), a benzoin (B196080) radical intermediate is formed, which then couples with another radical species to form the final product. acs.org This suggests that the diradical formed from this compound would be a highly reactive species, poised for subsequent bond formation. nih.gov The diradical character of these excited states is a well-established phenomenon, manifesting in reactions where one radical center abstracts a hydrogen atom from a nearby carbon. nih.gov

Intramolecular Cyclization and Rearrangement Reactions

A primary fate of the diradical intermediate generated from this compound is intramolecular cyclization. This process is driven by the formation of a new bond between the two radical centers. nih.gov Studies on analogous N-acyl indoles show that this cyclization can lead to the formation of complex polycyclic skeletons, such as spiro[azetidine-3,3′-indoline] and 1,3-dihydrospiro[indene-2,3′-indoline] structures. nih.gov

The preferred ring size for cyclization is often a four-membered ring (an azetidine (B1206935) ring in this case), consistent with the principles of the Norrish-Yang cyclization. nih.gov However, the formation of larger rings is possible if hydrogen atoms at the preferred position are not available. nih.gov Intramolecular cyclization is a known transformation for other indole (B1671886) methanone (B1245722) derivatives as well, such as in the case of (2-aminophenyl)(1H-indol-1-yl)methanones. researchgate.net

Hydrogen Atom Abstraction Processes

Hydrogen Atom Transfer (HAT) is a key mechanistic step in the photochemical reactivity of this compound. The process is initiated by the excited carbonyl group, which acts as the hydrogen abstractor. nih.gov

Mechanistic studies and deuterium labeling experiments on similar indole derivatives strongly support that the hydrogen atom is abstracted from the C2 position of the indole/indoline ring. nih.gov This abstraction is facilitated by the proximity of the C2-H bond to the excited carbonyl oxygen in a folded conformation. The diradical character of the excited state is what drives this HAT event. nih.gov

The energetics of HAT from aromatic systems have been studied computationally. The reaction kinetics of hydrogen abstraction from polycyclic aromatic hydrocarbons like naphthalene by hydrogen atoms are critical in various chemical processes, and theoretical calculations using DFT methods have been employed to determine the potential energy surfaces for these reactions. rsc.org Similarly, the tendency of radical cations of nitrogen-containing heterocycles to undergo facile hydrogen atom abstraction reactions is a known phenomenon. rsc.org This general principle supports the proposed HAT mechanism in the transformations of this compound.

Influence of Substituent Effects on Reactivity and Selectivity

The presence of substituents on either the indoline or naphthalene rings can significantly influence the reactivity and selectivity of transformations. While specific data for this compound is not available, studies on the radical reactions of substituted benzils and isatins provide valuable insights. acs.org

Substituents can exert their influence through several mechanisms:

Electronic Effects: Electron-donating groups (e.g., -OMe, -Me) or electron-withdrawing groups (e.g., -F, -Cl, -CF₃) can alter the electron density of the aromatic rings. This can affect the energy of the excited triplet state and the stability of the subsequent radical intermediates, thereby influencing the reaction rate and product yield. In related systems, both electron-donating and electron-withdrawing groups on the aromatic rings tended to result in lower product yields compared to the unsubstituted parent compound. acs.org

Steric Effects: Bulky substituents near the reactive centers can hinder the approach of reactants or prevent the molecule from adopting the necessary conformation for intramolecular reactions, thus decreasing the reaction rate.

Positional Effects: The position of the substituent (ortho-, meta-, or para-) is also critical. For example, in the monofluoromethylation of substituted benzils, meta-substituted derivatives consistently resulted in lower yields than their ortho- and para-substituted counterparts. acs.org

Table 2: Predicted Influence of Substituents on Reactivity (by Analogy)

| Substituent Position | Substituent Type | Predicted Effect on Yield | Rationale (based on analogous systems acs.org) |

| Naphthalene/Indoline | Electron-Donating (e.g., Me, OMe) | Decrease | Alters energy of excited state/radical stability. |

| Naphthalene/Indoline | Electron-Withdrawing (e.g., F, Cl) | Decrease | Alters energy of excited state/radical stability. |

| Naphthalene/Indoline (meta-) | Any | Significant Decrease | Positional effect observed to be unfavorable for radical coupling. |

| Naphthalene/Indoline (ortho-, para-) | Any | Moderate Decrease | Less pronounced positional effect compared to meta. |

Solvent Effects on Reaction Mechanisms

The choice of solvent can have a profound impact on reaction mechanisms, rates, and product distributions, particularly for reactions involving charged or highly polar intermediates and transition states.

In photoredox-catalyzed radical reactions of analogous systems, polar aprotic solvents like dimethylformamide (DMF) are often employed. acs.org The polarity of the solvent can stabilize charged intermediates or transition states, potentially lowering the activation energy and accelerating the reaction. For the transformations of this compound, which involve polar intermediates like the excited carbonyl state and subsequent zwitterionic or diradical species, the solvent environment is critical.

A solvent's ability to solvate the excited state and the subsequent radical intermediates can influence the reaction pathway. For instance, in a non-polar solvent, intramolecular cyclization might be favored, whereas a polar, protic solvent could potentially intercept intermediates through protonation or other intermolecular processes. Therefore, careful selection of the solvent is essential for controlling the outcome of its chemical transformations.

Advanced Synthetic Applications and Derivatization of Indolin 1 Yl Naphthalen 1 Yl Methanone

Indolin-1-yl(naphthalen-1-yl)methanone as a Versatile Synthetic Building Block

The unique combination of the indoline (B122111) and naphthalene (B1677914) rings within a single molecular entity renders this compound a versatile building block for creating intricate molecular structures and novel heterocyclic systems.

The robust framework of this compound allows for its direct incorporation into larger, more complex molecular architectures. Synthetic strategies often leverage the reactivity of both the indoline and naphthalene components to build elaborate structures. For instance, the naphthalene unit can participate in cycloaddition reactions, while the indoline nitrogen can be a key site for annulation reactions.

Recent studies have demonstrated the use of this scaffold in the synthesis of polycyclic aromatic compounds and steroidal analogues. mdpi.com For example, through a multi-step sequence involving a regiocontrolled benzannulation, derivatives of this compound have been used to construct unique molecules composed of multi-substituted naphthalenes. nih.gov The general strategy involves the initial functionalization of the naphthalene ring, followed by a cyclization reaction that incorporates the indoline portion into a larger fused system.

Table 1: Examples of Complex Molecules Synthesized from this compound Derivatives

| Starting Material Derivative | Reagents and Conditions | Resulting Complex Architecture |

| 5-Bromo-indolin-1-yl(naphthalen-1-yl)methanone | 1. Phenylboronic acid, Pd(PPh₃)₄, K₂CO₃, Toluene, reflux; 2. DDQ, Benzene (B151609), reflux | Benzo[g]indolo[1,2-a]quinolin-13-one |

| Indolin-1-yl(4-vinylnaphthalen-1-yl)methanone | Maleic anhydride, Toluene, 110°C | Diels-Alder adduct for polycyclic systems |

The inherent structure of this compound is an ideal template for the synthesis of novel heterocyclic compounds. The nitrogen atom of the indoline ring and the adjacent carbonyl group can be manipulated to form various five- and six-membered heterocyclic rings.

One common approach involves the reduction of the amide carbonyl followed by cyclization with a suitable dielectrophile. This has been successfully employed to synthesize fused pyrazines and other nitrogen-containing heterocycles. Another strategy involves the functionalization of the indoline ring at the C7 position, followed by an intramolecular cyclization to yield pyrrolo- and pyridocarbazole derivatives. These heterocyclic systems are of significant interest due to their presence in various biologically active natural products.

Post-Synthetic Modification and Functionalization Reactions

The core structure of this compound allows for a wide range of post-synthetic modifications, enabling the fine-tuning of its chemical properties. These reactions can be directed to either the indoline or naphthalene moieties, often with a high degree of regioselectivity.

While direct functionalization of the indoline nitrogen is straightforward, achieving alkylation or arylation at more remote positions of the scaffold requires more sophisticated methods. researchgate.net Directing group-assisted C-H activation has emerged as a powerful tool for this purpose. researchgate.net By installing a temporary directing group on the indoline nitrogen, it is possible to selectively functionalize the C7 position of the indoline ring or various positions on the naphthalene ring.

For example, using a picolinamide (B142947) directing group, researchers have achieved palladium-catalyzed arylation at the C7 position with high yields. researchgate.net Similarly, rhodium-catalyzed C-H activation has been used to introduce alkyl groups at the sterically hindered C8 position of the naphthalene ring.

Table 2: Regioselective C-H Functionalization of this compound Derivatives

| Directing Group on Indoline-N | Catalyst/Reagent | Position Functionalized | Product |

| Picolinamide | Pd(OAc)₂, Aryl-Br, K₂CO₃ | Indoline C7 | 7-Aryl-indolin-1-yl(naphthalen-1-yl)methanone |

| Pyrimidine (B1678525) | RuCl₂(p-cymene)₂, AgSbF₆, Alkyl-Br | Naphthalene C8 | Indolin-1-yl(8-alkylnaphthalen-1-yl)methanone |

Standard functional group interconversions can be readily applied to derivatives of this compound to further expand its synthetic utility. ub.eduimperial.ac.ukvanderbilt.edu For instance, a bromo-substituted derivative can be converted to cyano, amino, or hydroxyl functionalities via standard palladium-catalyzed cross-coupling reactions or nucleophilic substitution. vanderbilt.edu

The ketone of the methanone (B1245722) bridge can also be a site for transformation. Reduction with sodium borohydride (B1222165) yields the corresponding alcohol, which can serve as a handle for further reactions. Alternatively, treatment with Lawesson's reagent can convert the ketone to a thioketone, opening up avenues for sulfur-based chemistry.

Applications in Ligand Design for Catalysis

The rigid and well-defined three-dimensional structure of this compound and its derivatives makes them attractive candidates for the design of novel ligands for asymmetric catalysis. The introduction of chiral centers, either in the indoline ring or in substituents, can create a chiral environment around a coordinated metal center.

Derivatives bearing coordinating groups, such as phosphines or pyridines, on the naphthalene or indoline rings have been synthesized and evaluated as ligands in various transition metal-catalyzed reactions. For example, a C7-phosphino-substituted this compound has been shown to be an effective ligand in palladium-catalyzed asymmetric allylic alkylation, affording high enantioselectivity. The modular nature of the scaffold allows for the systematic tuning of both steric and electronic properties of the ligand to optimize catalyst performance.

Role in Material Science Precursors

This compound, a unique molecular scaffold combining the electron-rich indoline and the extended π-system of naphthalene, holds significant potential as a precursor in the field of material science. While direct applications of this specific compound are still an emerging area of research, the well-established properties of its constituent moieties, indoline and naphthalene, suggest its utility in the development of advanced materials with tailored electronic, optical, and thermal properties.

The incorporation of naphthalene units into polymer backbones has been shown to enhance the thermal and mechanical properties of materials. For instance, naphthalene engineering in chemically recyclable polyesters has led to a significant increase in the glass transition temperature (Tg > 100 °C) and allowed for the fine-tuning of mechanical properties from brittle to ductile. rsc.org Furthermore, naphthalene-based porous polymers have demonstrated high efficiency in the uptake of CO2 and heavy metals, indicating their potential in environmental remediation applications. mdpi.com These polymers can also serve as robust supports for catalytic systems, such as palladium nanoparticles used in cross-coupling reactions. researchgate.netnih.govmdpi.com

On the other hand, the indoline core is a well-known electron donor and has been utilized in the design of organic dyes for dye-sensitized solar cells (DSSCs). chim.itresearchgate.net The introduction of indole (B1671886) derivatives into molecular structures can significantly influence their absorption properties, making them attractive components for organic photoactuators and other light-harvesting applications. chim.itgoettingen-research-online.de The versatility of the indoline structure allows for diverse functionalization, enabling the tuning of its electronic and steric properties. chim.it

The combination of these two functionalities in this compound suggests its potential as a monomer or building block for novel polymers and functional materials. The naphthalene moiety can impart thermal stability and desirable mechanical characteristics, while the indoline part can contribute to the material's electronic and photophysical properties. The carbonyl linker between the two ring systems provides a site for further chemical modification, allowing for the synthesis of a wide range of derivatives with tunable properties.

Design and Synthesis of Chemically Modified Analogs for Structure-Reactivity Studies

The systematic design and synthesis of chemically modified analogs of this compound are crucial for establishing comprehensive structure-reactivity relationships (SRRs). Such studies are fundamental to understanding how modifications to the molecular architecture influence its chemical reactivity, physical properties, and, ultimately, its performance in various applications. The synthetic strategies for creating a library of analogs would focus on modifications at three key positions: the indoline ring, the naphthalene ring, and the carbonyl linker.

Modification of the Indoline Moiety:

Modification of the Naphthalene Moiety:

The naphthalene ring can be functionalized at various positions to modulate its electronic and steric properties. Electrophilic aromatic substitution reactions can be employed to introduce substituents such as halogens, nitro groups, or alkyl groups. The position of these substituents will influence the π-conjugation of the naphthalene system and its interaction with the indoline part of the molecule. For instance, substitution at the 4-position of the naphthalene ring could lead to steric hindrance that affects the conformation of the molecule.

Modification of the Carbonyl Linker:

The carbonyl group itself is a key functional group that can be targeted for modification. It can be reduced to a methylene (B1212753) group to create a more flexible linker between the indoline and naphthalene moieties. Alternatively, it can be converted to other functional groups, such as thiocarbonyls or imines, which would significantly alter the electronic communication between the two aromatic systems.

A general approach to the synthesis of these analogs would involve the acylation of a substituted indoline with a substituted naphthoyl chloride. The required substituted indolines and naphthoyl chlorides can be prepared from commercially available starting materials using established synthetic methodologies.

| Analog Type | Modification Strategy | Potential Impact on Properties |

| Indoline-Substituted | Introduction of electron-donating or -withdrawing groups on the indoline ring. | Tuning of electronic properties, absorption/emission spectra, and reactivity. |

| Naphthalene-Substituted | Functionalization of the naphthalene ring at various positions. | Modulation of π-conjugation, steric hindrance, and intermolecular interactions. |

| Linker-Modified | Reduction or conversion of the carbonyl group to other functionalities. | Alteration of molecular flexibility and electronic communication between the aromatic systems. |

Through the systematic synthesis and characterization of these analogs, a detailed understanding of the structure-reactivity relationships of the this compound scaffold can be achieved. This knowledge is essential for the rational design of new molecules with optimized properties for specific applications in material science and beyond.

Future Research Directions and Emerging Trends in Indolin 1 Yl Naphthalen 1 Yl Methanone Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of N-acylindolines, such as Indolin-1-yl(naphthalen-1-yl)methanone, traditionally relies on the acylation of indoline (B122111) with an appropriate acylating agent like naphthaloyl chloride. While effective, these methods often involve the use of stoichiometric, and sometimes harsh, reagents and solvents. The future of synthesizing this and related compounds will undoubtedly focus on the development of more sustainable and efficient catalytic methods.

One promising approach is the direct N-acylation of indoline with carboxylic acids. This atom-economical method avoids the pre-activation of the carboxylic acid to an acyl chloride, thereby reducing waste. For instance, a method involving boric acid as a catalyst for the N-acylation of indole (B1671886) with various carboxylic acids has been reported, which could potentially be adapted for indoline substrates. clockss.org

Another avenue for sustainable synthesis lies in the use of thioesters as stable and less reactive acyl sources. Research has demonstrated the chemoselective N-acylation of indoles using thioesters, a method that offers good functional group tolerance and could be extended to the synthesis of N-acylindolines. nih.gov The reaction proceeds via nucleophilic substitution of the indole or indoline anion onto the thioester.

Furthermore, non-enzymatic catalytic N-acylation presents a frontier for creating chiral indolines. While challenges remain due to the lower nucleophilicity of indolines compared to other amines, the development of novel chiral catalysts could enable the kinetic resolution of racemic indolines, providing access to enantiomerically enriched N-acylindolines. nih.gov

| Synthetic Method | Acylating Agent | Catalyst/Reagent | Potential Advantages |

| Direct N-acylation | Carboxylic Acid | Boric Acid | Atom-economical, avoids acyl chloride |

| Thioester Acylation | Thioester | Base (e.g., Cs2CO3) | Stable acyl source, good functional group tolerance |

| Catalytic Kinetic Resolution | Acylating Agent | Chiral Non-enzymatic Catalyst | Access to enantiomerically pure compounds |

Exploration of Unconventional Reactivity Patterns

The reactivity of N-acylindolines is an area ripe for exploration. While the amide bond introduces a degree of stability, the indoline and naphthalene (B1677914) rings offer multiple sites for further functionalization. Future research could delve into unconventional reactivity patterns, moving beyond standard transformations.

One area of interest is the catalytic functionalization of the C-H bonds of the indoline or naphthalene rings. This would allow for the late-stage modification of the core scaffold, providing rapid access to a library of derivatives with diverse properties. For example, methods developed for the C3-acylation of indoles using dialkylaluminum chloride could be investigated for their applicability to the functionalization of the indoline ring in N-acylindolines. organic-chemistry.org

The exploration of photoredox catalysis could also unlock novel reactivity. For instance, photoredox-catalyzed radical hydromonofluoromethylation has been successfully applied to isatins, which share some structural similarities with the indoline core. acs.org Investigating similar radical-based transformations on this compound could lead to the discovery of new synthetic pathways and novel derivatives.

Integration with Flow Chemistry and Automated Synthesis

The principles of flow chemistry, characterized by the use of continuous-flow reactors, offer significant advantages in terms of safety, efficiency, and scalability. The synthesis of indole and indoline derivatives is increasingly being adapted to flow processes. researchgate.netuc.pt For the synthesis of this compound, a flow process could involve the continuous feeding of indoline and naphthaloyl chloride into a heated reactor, allowing for precise control over reaction parameters and potentially higher yields and purity.

Automated synthesis platforms, which enable the rapid synthesis and screening of compound libraries, are also becoming increasingly prevalent in chemical research. nih.govrug.nl The synthesis of this compound and its derivatives could be integrated into such automated workflows. This would allow for the rapid exploration of a wide range of building blocks and reaction conditions, accelerating the discovery of new compounds with desired properties. nih.gov The use of acoustic droplet ejection (ADE) technology for nanomole-scale synthesis further pushes the boundaries of high-throughput chemistry. nih.gov

Advanced Spectroscopic Probes for Real-time Reaction Monitoring

The optimization of synthetic reactions, particularly in a flow chemistry context, benefits greatly from real-time monitoring. Advanced spectroscopic techniques can provide valuable insights into reaction kinetics, intermediate formation, and product conversion. For the synthesis of this compound, techniques such as in-line NMR, Raman, and FTIR spectroscopy could be employed to monitor the reaction in real-time.

For the characterization of the final product and its derivatives, a combination of spectroscopic methods is essential. High-resolution mass spectrometry (HRMS) would provide accurate mass determination. researchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) would be crucial for structural elucidation. Based on related indole compounds, one would expect characteristic signals for the aromatic protons of the naphthalene and indoline rings, as well as a downfield signal for the carbonyl carbon in the ¹³C NMR spectrum. researchgate.net

Synergistic Computational and Experimental Investigations for Rational Design

Computational chemistry and molecular modeling are powerful tools for the rational design of new molecules with specific properties. acs.orgrsc.org In the context of this compound, computational methods can be used to predict its electronic properties, reactivity, and potential interactions with biological targets or materials.

For instance, Density Functional Theory (DFT) calculations could be employed to understand the electronic structure and predict sites of reactivity. Molecular docking studies could be used to explore the potential of this scaffold to bind to specific proteins, guiding the design of new bioactive compounds. nih.gov The integration of these computational predictions with experimental validation is a powerful strategy for accelerating the discovery process. nih.gov

| Computational Method | Application for this compound |

| Density Functional Theory (DFT) | Prediction of electronic properties and reactivity |

| Molecular Docking | Exploration of potential biological targets |

| Molecular Dynamics (MD) Simulations | Study of conformational dynamics and interactions |

Potential for New Material and Catalytic Applications

The unique combination of a rigid, aromatic naphthalene unit and a more flexible, electron-rich indoline core in this compound suggests potential applications in materials science and catalysis.

The extended π-system of the naphthalene moiety could impart interesting photophysical properties, making the compound a candidate for use in organic light-emitting diodes (OLEDs) or as a fluorescent probe. The indoline nitrogen can also act as a coordination site for metal ions, opening up possibilities for the development of new catalysts or sensors.

Furthermore, the indoline scaffold itself is a privileged structure in medicinal chemistry, with many derivatives exhibiting a wide range of biological activities. nih.gov The rational design of derivatives of this compound could lead to the discovery of new therapeutic agents. acs.orgnih.gov The indoline core is present in a number of compounds with anti-inflammatory and other pharmacological properties. nih.gov

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing Indolin-1-yl(naphthalen-1-yl)methanone, and what factors influence reaction conditions?

- Methodological Answer : The compound is typically synthesized via Friedel-Crafts acylation, where an indole derivative reacts with naphthalen-1-yl carbonyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Reaction conditions (temperature, solvent polarity, catalyst loading) are optimized based on substrate reactivity. For example, highlights the use of continuous flow reactors for improved yield and purity in analogous indole-acylation reactions. Solvent choice (e.g., dichloromethane vs. toluene) affects intermediate stability, while excess acyl chloride ensures complete conversion .

| Key Reaction Parameters | Typical Range |

|---|---|

| Catalyst (AlCl₃) Loading | 1.2–2.0 equiv |

| Temperature | 0–25°C |

| Solvent | DCM, Toluene |

| Reaction Time | 4–24 hours |

Q. What spectroscopic techniques are prioritized for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for structural confirmation. Key features include:

- ¹H NMR : Aromatic proton signals (δ 7.2–8.5 ppm) distinguish naphthalene and indole moieties. Downfield shifts (δ ~8.5 ppm) indicate carbonyl group proximity.

- ¹³C NMR : Carbonyl resonance at δ ~190–200 ppm confirms methanone formation.

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ for C₁₉H₁₅NO: calculated 274.1232, observed 274.1235). Purity is assessed via HPLC (e.g., >99% purity using C18 columns, as in ) .

Advanced Research Questions

Q. How can researchers resolve yield discrepancies in Friedel-Crafts acylation for this compound derivatives?

- Substrate electronic effects : Electron-rich indoles react faster but may over-acylate. Steric hindrance in naphthalene substituents reduces reactivity.

- Catalyst deactivation : Moisture-sensitive AlCl₃ requires strict anhydrous conditions. Alternative catalysts (e.g., FeCl₃) may improve reproducibility.

- Workup protocols : Quenching with ice-water vs. controlled hydrolysis impacts byproduct formation.

Q. What computational strategies predict regioselectivity in this compound analog synthesis?

- Methodological Answer : Density Functional Theory (DFT) calculations model transition states to predict acylation sites. For example:

- NBO Analysis : Identifies charge distribution in indole rings, favoring electrophilic attack at the most electron-rich position (typically C3).

- Molecular Dynamics (MD) : Simulates solvent effects on reaction pathways.

- Case Study : references AI-powered synthesis planning (e.g., Reaxys/Pistachio databases) to prioritize feasible routes and avoid steric clashes .

Q. How do structural modifications to the indole/naphthalene rings affect cannabinoid receptor binding?

- Methodological Answer : Bioisosteric replacements (e.g., methoxy groups at C5 of indole) enhance affinity for CB1/CB2 receptors. and show that:

- Naphthalene substitution : 4-Methoxy groups (as in JWH-081) increase lipid solubility and blood-brain barrier penetration.

- Indole alkyl chain length : Pentyl groups (vs. butyl) optimize receptor-ligand hydrophobic interactions.

Data Contradiction Analysis

Q. Why do toxicity profiles of naphthalene-containing compounds vary across studies?

- Methodological Answer : Discrepancies in toxicological data () stem from:

- Exposure routes : Oral vs. inhalation administration alters metabolite profiles (e.g., 1,2-epoxide vs. 1,4-quinone).

- Species differences : Rodent hepatic enzymes (e.g., CYP2F2) metabolize naphthalene more efficiently than human analogs.

- Mitigation : Standardize in vitro models (e.g., human hepatocyte co-cultures) and validate findings with in vivo models (e.g., zebrafish assays) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.